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molecular formula C7H4FNO B173201 2-Fluoro-5-hydroxybenzonitrile CAS No. 104798-53-0

2-Fluoro-5-hydroxybenzonitrile

Cat. No. B173201
M. Wt: 137.11 g/mol
InChI Key: HFLYBTRQFOKYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380218B1

Procedure details

The compound of Preparation 200 was prepared according to the procedure of Preparation 199 substituting the corresponding ether for 2-Fluoro-5-methoxy-benzonitrile. The duration of reaction was between 1 and 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([O:10]C)=[CH:6][C:3]=1[C:4]#[N:5]>CCOCC>[F:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of Preparation 200
CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
The duration of reaction
WAIT
Type
WAIT
Details
was between 1 and 24 hours

Outcomes

Product
Name
Type
Smiles
FC1=C(C#N)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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